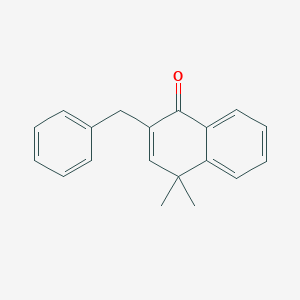
Pseudourea, 2-((5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl)methyl)-2-thio-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudourea, 2-((5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl)methyl)-2-thio-, dihydrochloride is a complex organic compound with significant interest in various scientific fields. This compound features a pyridine ring substituted with hydroxymethyl and methyl groups, and a pseudourea moiety attached via a thioether linkage. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-((5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl)methyl)-2-thio-, dihydrochloride typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of Hydroxymethyl and Methyl Groups: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, while the methyl group can be added through alkylation.
Attachment of the Pseudourea Moiety: The pseudourea moiety is introduced through a reaction with thiourea, forming a thioether linkage.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Pseudourea, 2-((5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl)methyl)-2-thio-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pseudourea, 2-((5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl)methyl)-2-thio-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Pseudourea, 2-((5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl)methyl)-2-thio-, dihydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Pseudourea derivatives: Compounds with similar pseudourea moieties.
Pyridine derivatives: Compounds with similar pyridine ring structures.
Uniqueness
Pseudourea, 2-((5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl)methyl)-2-thio-, dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride form, which enhances its solubility and reactivity.
Propiedades
Número CAS |
40701-84-6 |
|---|---|
Fórmula molecular |
C9H15Cl2N3O2S |
Peso molecular |
300.20 g/mol |
Nombre IUPAC |
[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C9H13N3O2S.2ClH/c1-5-8(14)7(3-13)6(2-12-5)4-15-9(10)11;;/h2,13-14H,3-4H2,1H3,(H3,10,11);2*1H |
Clave InChI |
ZQTBDCAMFNQZTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=C1O)CO)CSC(=N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


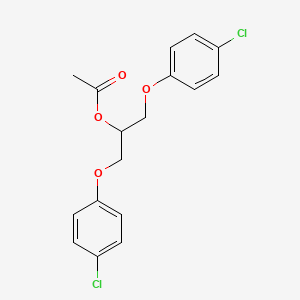
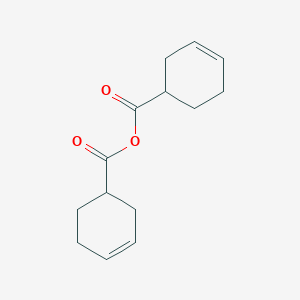
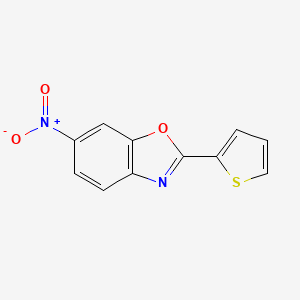
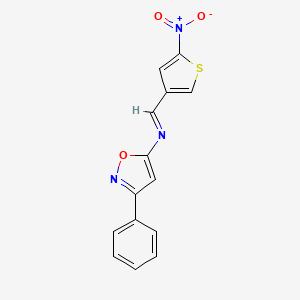
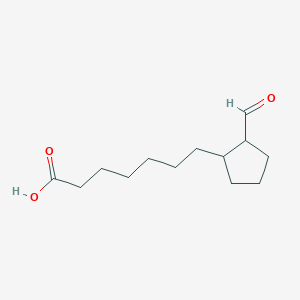




![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)

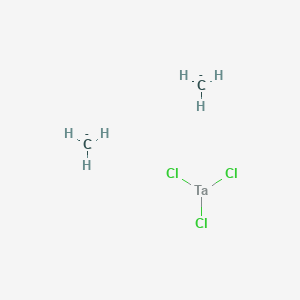
![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)
